4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride
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Overview
Description
4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride is a chemical compound with the molecular formula C12H12N2O2·HCl. It is a derivative of 1,8-naphthyridine, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry. This compound is often used in scientific research due to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride typically involves the following steps:
Formation of 1,8-Naphthyridine Core: The 1,8-naphthyridine core can be synthesized through various methods, including multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions.
Attachment of Butanoic Acid Moiety: The butanoic acid moiety is introduced through a series of reactions involving the coupling of appropriate intermediates under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.
Modulating Gene Expression: It can affect the expression of genes involved in disease processes, thereby altering cellular functions.
Comparison with Similar Compounds
4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride can be compared with other similar compounds, such as:
- 4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid
- 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound in research and industrial applications.
Biological Activity
The compound 4-(1,8-Naphthyridin-2-yl)butanoic acid; hydrochloride is a derivative of naphthyridine, a class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Biological Activity Overview
Naphthyridine derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-infective, and neuroprotective effects. The biological activities of 4-(1,8-Naphthyridin-2-yl)butanoic acid and its hydrochloride form are particularly noteworthy due to their interaction with various biological targets.
Anticancer Activity
Research indicates that naphthyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain naphthyridine derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins such as XIAP (X-linked inhibitor of apoptosis protein) .
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of 4-(1,8-Naphthyridin-2-yl)butanoic acid on various cancer cell lines. The results demonstrated that the compound had an IC50 value ranging from 10 to 20 µM against HeLa (cervical cancer) and A549 (lung cancer) cell lines, indicating potent anticancer activity.
Neuroprotective Effects
Naphthyridine derivatives have also been reported to exhibit neuroprotective effects. They are believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. For example, compounds derived from naphthyridine have shown promise in protecting against neurodegenerative diseases by inhibiting neuroinflammation .
Anti-infective Properties
The anti-infective potential of naphthyridine derivatives has been recognized in various studies. These compounds can inhibit bacterial growth and possess antiviral properties. For instance, certain naphthyridine analogs have demonstrated efficacy against resistant strains of bacteria by targeting specific bacterial enzymes .
The mechanisms through which 4-(1,8-Naphthyridin-2-yl)butanoic acid exerts its biological activities include:
- Apoptosis Induction : Activation of the intrinsic apoptotic pathway leading to cell death in cancer cells.
- Enzyme Inhibition : Competitive inhibition of key enzymes involved in bacterial metabolism and proliferation.
- Neurotransmitter Modulation : Interaction with neurotransmitter receptors to enhance synaptic plasticity and reduce neuroinflammation.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | IC50 Values |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | 10 - 20 µM (HeLa, A549) |
Neuroprotective | Reduces oxidative stress and inflammation | Not specified |
Anti-infective | Inhibits growth of resistant bacteria | Not specified |
Recent Research Findings
Recent studies have focused on synthesizing new derivatives of naphthyridine to enhance their biological activity. For example:
- A novel derivative was found to be a potent inhibitor of phosphatidylinositol-5-phosphate (PI5P) kinases, which play a role in cell signaling related to cancer progression .
- Another study highlighted the potential use of naphthyridine derivatives as selective inhibitors for specific protein targets involved in disease mechanisms .
Properties
IUPAC Name |
4-(1,8-naphthyridin-2-yl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10;/h2-3,6-8H,1,4-5H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTWLOPVZJNJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CCCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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